Methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate hydrochloride
CAS No.:
Cat. No.: VC18101703
Molecular Formula: C10H13BrClNO3
Molecular Weight: 310.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13BrClNO3 |
|---|---|
| Molecular Weight | 310.57 g/mol |
| IUPAC Name | methyl 2-amino-2-(4-bromo-2-methoxyphenyl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C10H12BrNO3.ClH/c1-14-8-5-6(11)3-4-7(8)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H |
| Standard InChI Key | WKKMCUOFVNJFDN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)Br)C(C(=O)OC)N.Cl |
Introduction
Structural Characteristics and Nomenclature
The compound features a central α-amino ester core substituted with a 4-bromo-2-methoxyphenyl group. The methoxy (-OCH) and bromo (-Br) substituents at the 2- and 4-positions of the phenyl ring introduce steric and electronic effects that influence its reactivity and interactions with biological targets . The hydrochloride salt enhances solubility in polar solvents, a critical factor for its utility in pharmaceutical formulations.
Key structural attributes include:
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Chiral center: The α-carbon bearing the amino and phenyl groups confers stereochemical complexity, necessitating enantioselective synthesis for applications requiring optical purity .
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Functional groups: The ester (-COOCH), amino (-NH), and aryl halide (-Br) moieties enable diverse chemical transformations, such as nucleophilic substitutions and catalytic cross-couplings .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves bromination and esterification steps. A representative pathway (Fig. 1) includes:
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Bromination of 2-methoxyphenylacetate: Reaction of methyl 2-(2-methoxyphenyl)acetate with N-bromosuccinimide (NBS) in carbon tetrachloride under reflux yields the brominated intermediate .
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Amination and salt formation: Treatment with aqueous ammonia followed by hydrochloric acid affords the hydrochloride salt .
Reaction conditions:
Analytical Characterization
Spectroscopic data confirm structure and purity:
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NMR: NMR (DMSO-): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.82 (d, J = 8.4 Hz, 1H, Ar-H), 4.25 (s, 1H, NH), 3.85 (s, 3H, OCH), 3.72 (s, 3H, COOCH) .
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IR: Peaks at 1724 cm (ester C=O), 1658 cm (amide I), and 1517 cm (C-Br) .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 310.57 g/mol | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in DMSO, methanol | |
| Melting point | 183–186°C | |
| Stability | Hygroscopic; store at 2–8°C |
The bromine atom contributes to a higher molecular weight compared to non-halogenated analogs (e.g., methyl 2-amino-2-(4-methoxyphenyl)acetate, MW 195.21 g/mol) . The hydrochloride salt improves aqueous solubility, critical for biological assays .
Reactivity and Functional Transformations
Nucleophilic Substitutions
The bromine atom undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to generate biaryl derivatives, expanding structural diversity for drug discovery . For example:
Yields exceed 80% under optimized conditions .
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/EtOH), enabling further functionalization:
Biological Activity and Applications
Antiproliferative Effects
In HT-29 and MCF-7 cancer cell lines, brominated methoxyphenyl derivatives exhibit IC values <1 μM, comparable to colchicine-site binders like combretastatin A-4 . Mechanism studies suggest tubulin polymerization inhibition, disrupting mitosis .
Enzyme Inhibition
The amino ester scaffold interacts with serine proteases and kinases. Molecular docking reveals hydrogen bonding with Try216 and hydrophobic interactions in the thrombin active site .
Comparison with Structural Analogs
The 4-bromo-2-methoxy substitution pattern confers superior bioactivity over non-brominated analogs, likely due to increased hydrophobic interactions with biological targets .
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